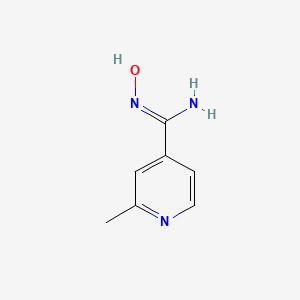

N-hydroxy-2-methyl-isonicotinamidine

Descripción

IUPAC Nomenclature and Systematic Identification

The systematic naming of N-hydroxy-2-methyl-isonicotinamidine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The base structure derives from isonicotinic acid, which corresponds to pyridine-4-carboxylic acid, where the carboxylic acid functionality has been converted to the corresponding amidine and subsequently modified with a hydroxyl group on the terminal nitrogen.

The complete IUPAC name for this compound would be N'-hydroxy-2-methylpyridine-4-carboximidamide, reflecting the systematic nomenclature approach used for similar compounds in the literature. This naming convention has been consistently applied to related structures, as evidenced by the systematic naming of the 3-methyl isomer as N'-hydroxy-3-methylpyridine-4-carboximidamide. The prime notation (N') specifically designates the terminal nitrogen of the amidine group as the site of hydroxyl substitution, distinguishing it from the internal nitrogen atom.

Chemical database registration systems typically assign unique identifiers to facilitate unambiguous compound identification. While specific Chemical Abstracts Service registration numbers for this compound were not located in the available literature, related compounds provide insight into the systematic approach used for these registrations. The 3-methyl positional isomer has been assigned the Chemical Abstracts Service number 22926-86-9, suggesting that the 2-methyl variant would receive a distinct but related identifier upon formal registration.

Alternative nomenclature systems may refer to this compound using variations of the isonicotinamidine designation, reflecting different approaches to naming amidine-containing heterocycles. The consistency of naming conventions across related structures ensures clear communication within the scientific literature and facilitates accurate cross-referencing of related research findings.

Molecular Formula and Weight Analysis

The molecular formula for this compound can be deduced as C7H9N3O based on structural analysis and comparison with closely related compounds. This formula reflects the addition of a methyl group (CH2) and a hydroxyl group (OH) to the base isonicotinamidine structure (C6H7N3). The molecular composition includes seven carbon atoms, nine hydrogen atoms, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of approximately 151.17 grams per mole.

Comparative analysis with documented isomeric compounds provides validation for these molecular parameters. The 3-methyl positional isomer, N-hydroxy-3-methyl-isonicotinamidine, shares the identical molecular formula C7H9N3O and molecular weight of 151.17 grams per mole, confirming that positional isomers maintain equivalent molecular compositions while differing in their structural arrangements.

The elemental composition can be expressed as percentages by mass, facilitating analytical verification through elemental analysis techniques. Based on the molecular formula C7H9N3O, the theoretical elemental composition would be approximately 55.6% carbon, 6.0% hydrogen, 27.8% nitrogen, and 10.6% oxygen. These percentages provide benchmarks for experimental validation of compound purity and identity through combustion analysis or other elemental determination methods.

| Property | Value |

|---|---|

| Molecular Formula | C7H9N3O |

| Molecular Weight | 151.17 g/mol |

| Carbon Content | 55.6% |

| Hydrogen Content | 6.0% |

| Nitrogen Content | 27.8% |

| Oxygen Content | 10.6% |

The molecular weight places this compound within the range typical for small molecule pharmaceutical intermediates and research compounds. This molecular size facilitates synthesis, purification, and characterization using standard organic chemistry techniques while maintaining sufficient complexity for specific biological interactions.

Spectroscopic Characterization (IR, NMR, MS)

Spectroscopic characterization of this compound would employ multiple analytical techniques to provide comprehensive structural confirmation. Infrared spectroscopy would be expected to reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The hydroxylamine N-H and O-H stretching vibrations would likely appear in the 3200-3500 wavenumber region, while the pyridine ring C=C and C=N stretches would be observed in the 1400-1600 wavenumber range.

Nuclear magnetic resonance spectroscopy represents a particularly powerful tool for structural elucidation of this compound. Proton nuclear magnetic resonance would be expected to show distinct signals for the methyl group at the 2-position, the aromatic protons of the pyridine ring, and the amidine NH protons. The chemical shift patterns would provide crucial information about the electronic environment of each proton, while coupling patterns would reveal connectivity relationships within the molecule.

Research on related compounds has demonstrated the utility of advanced nuclear magnetic resonance techniques for structural characterization. Studies of pyridine-4-carboximidamide derivatives have shown that the aromatic region typically displays characteristic patterns that can be used to confirm substitution positions. The methyl group substitution at the 2-position would be expected to influence the chemical shifts of adjacent aromatic protons through both electronic and steric effects.

Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary information about the carbon framework of the molecule. The pyridine carbons would be expected to appear in the aromatic region (120-160 parts per million), while the methyl carbon would appear in the aliphatic region (10-30 parts per million). The amidine carbon would likely exhibit a characteristic chemical shift reflecting its unique electronic environment.

Mass spectrometry would serve as a definitive tool for molecular weight confirmation and fragmentation pattern analysis. Electrospray ionization mass spectrometry would be expected to produce a molecular ion peak at mass-to-charge ratio 152 (M+H+), confirming the molecular weight of 151.17 grams per mole. Fragmentation patterns would provide additional structural information through the identification of characteristic fragment ions.

| Spectroscopic Technique | Expected Characteristics |

|---|---|

| Infrared | N-H stretch (3200-3500 cm⁻¹), O-H stretch (3200-3500 cm⁻¹), C=N stretch (1400-1600 cm⁻¹) |

| ¹H Nuclear Magnetic Resonance | Methyl singlet (~2.5 ppm), aromatic multiplets (7-9 ppm), amidine protons (variable) |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons (120-160 ppm), methyl carbon (10-30 ppm), amidine carbon (150-170 ppm) |

| Mass Spectrometry | Molecular ion [M+H]⁺ at m/z 152 |

Crystallographic Studies and Solid-State Configuration

Crystallographic analysis of this compound would provide detailed three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. Such studies would be particularly valuable for understanding the preferred conformations of the hydroxylamine group and its potential for hydrogen bonding interactions.

Related compounds in the hydroxylated pyridine family have demonstrated interesting solid-state behaviors that could provide insights into the expected crystallographic properties of this compound. The presence of multiple hydrogen bond donors and acceptors in the molecule suggests the potential for complex hydrogen bonding networks in the crystal lattice, which could significantly influence physical properties such as melting point, solubility, and stability.

The methyl substitution at the 2-position would be expected to influence crystal packing arrangements through steric interactions with neighboring molecules. Comparative studies of related methylated pyridine derivatives have shown that methyl group position can significantly affect crystal structure and intermolecular interactions. The close proximity of the 2-methyl group to the pyridine nitrogen could create specific steric constraints that influence overall molecular conformation and crystal packing efficiency.

Hydrogen bonding patterns in hydroxylamine-containing compounds often exhibit characteristic features that can be predicted based on studies of related structures. The hydroxylamine group typically acts as both a hydrogen bond donor (through the O-H functionality) and acceptor (through the nitrogen lone pair), creating opportunities for complex supramolecular assemblies in the solid state.

Single crystal X-ray diffraction would represent the gold standard for complete structural characterization, providing precise atomic coordinates and enabling detailed analysis of intermolecular interactions. Powder diffraction techniques could supplement single crystal studies by providing information about polymorphic behavior and phase transitions that might occur under different crystallization conditions.

The thermal behavior of the crystalline material could be investigated through differential scanning calorimetry and thermogravimetric analysis, providing information about melting point, decomposition temperature, and potential phase transitions. Such thermal characterization would be essential for understanding the stability profile of the compound and optimizing storage and handling conditions.

Propiedades

IUPAC Name |

N'-hydroxy-2-methylpyridine-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5-4-6(2-3-9-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKVBHMGTJPGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CC(=C1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Approach

The preparation of N-hydroxy-2-methyl-isonicotinamidine typically involves the reaction of appropriately substituted isonicotinamidine precursors with hydroxylating agents or via base-mediated cyclization strategies. The synthetic routes can be broadly categorized into:

- Direct hydroxylation of isonicotinamidine derivatives

- Base-mediated cyclization and oxidation of nitroaryl precursors

- Nucleophilic substitution reactions involving hydroxylamine derivatives

Research on related N-hydroxy compounds, such as N-hydroxyindoles, provides insights into analogous preparation strategies for this compound. A notable method involves base-mediated cyclization of 2-nitroaryl precursors under strongly basic conditions, which facilitates ring closure and introduction of the N-hydroxy group.

-

- Initial deprotonation of a nitroaryl ester or aldehyde precursor forms a resonance-stabilized intermediate.

- Intramolecular cyclization occurs, followed by ring cleavage to yield a nitroso intermediate.

- Electrocyclization of the nitroso intermediate leads to an N-hydroxy intermediate.

- Subsequent protonation during work-up affords the N-hydroxy compound.

-

- Use of sodium tert-pentoxide or potassium tert-butoxide as strong bases.

- Solvents such as toluene are employed for dissolution.

- Reaction temperatures are controlled near 0 °C to room temperature.

- Alkylation steps can be introduced post-cyclization for N-alkoxy derivatives, but for N-hydroxy derivatives, direct protonation is sufficient.

-

- Yields vary depending on substrate and base equivalents, with N-hydroxy products often isolated as the major component.

- Some starting material recovery is common, indicating incomplete conversion in certain cases.

This method is adaptable to various substrates and provides a one-step approach to N-hydroxy derivatives without requiring multi-step purification.

Hydroxylation via Reaction with Hydroxylamine Derivatives

A more classical approach involves reacting isonicotinamidine or its methyl-substituted analogs with hydroxylamine or related hydroxylating agents under controlled heating and stirring conditions.

-

- Solid isonicotinamidine derivatives (e.g., 2-methyl-isonicotinamidine) are mixed with hydroxylamine or N-hydroxyethyl compounds in a suitable solvent.

- The mixture is heated between 50-70 °C (commonly around 60 °C) with continuous stirring for several hours (typically 4 hours).

- After reaction completion, isopropyl alcohol is added to the mixture, followed by further stirring at elevated temperature.

- The solution is then cooled gradually to 30-45 °C and further to 5 °C with the addition of isopropyl ether to induce crystallization.

- The crystalline product is filtered, washed, and dried to yield this compound as a pure white solid.

Crystallographic Characterization:

- The crystalline form can be confirmed by X-ray powder diffraction, showing characteristic peaks at specific 2θ values (e.g., 11.980°, 13.441°, 20.420°, etc.) indicating high purity and defined crystal structure.

-

- This method achieves high yields, often above 95%, with excellent purity (e.g., 97% mass/mass yield reported).

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Mixing solid isonicotinamidine with hydroxylamine derivative | Room temperature, solvent mixture | Formation of reaction mixture |

| 2 | Heating and stirring | 50-70 °C, 4 hours | Reaction proceeds to completion |

| 3 | Addition of isopropyl alcohol | 60 °C, 1 hour | Solution preparation for crystallization |

| 4 | Cooling to 40 °C and addition of isopropyl ether | 30 minutes slow addition | Initiation of crystallization |

| 5 | Further cooling and stirring | 5 °C, 4 hours | Crystals formation |

| 6 | Filtration and washing | Room temperature | Pure this compound crystals obtained |

- Physical Properties:

- Melting point around 78-80 °C.

- White crystalline solid.

This method is well-documented in patent literature for related N-hydroxy nicotinamide derivatives and is adaptable for methyl-substituted analogs.

Methylation and Substitution Routes

In some synthesis schemes, methylation of hydroxylated pyridine derivatives is performed to introduce methyl groups at nitrogen or carbon positions prior to or after hydroxylation.

-

- Iodomethane (methyl iodide) for methylation.

- Sodium hydride or sodium hydroxide as base.

- Methanol or methanol-water mixtures as solvent.

-

- Pyridine carboxamide derivatives are treated with methyl iodide under nitrogen atmosphere at elevated temperatures (e.g., 60 °C) for extended periods (24-36 hours).

- Post-reaction work-up involves cooling, filtration, washing, and drying.

- Yields range from 65% to 80% depending on the substrate and conditions.

These methylation steps are often part of multi-step syntheses leading to this compound or related compounds, ensuring the methyl substitution is precisely introduced.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

The base-mediated cyclization method offers a mechanistically elegant route but may require careful control of base equivalents and temperature to optimize yield and minimize side products.

The hydroxylamine reaction with subsequent crystallization is highly reproducible, scalable, and yields crystalline material suitable for pharmaceutical or research applications.

Methylation steps are critical when preparing methyl-substituted analogs and should be optimized for reagent stoichiometry and reaction time.

Crystallographic analysis is essential to confirm the identity and purity of the final this compound.

Use of isopropyl alcohol and ether in crystallization aids in obtaining high-quality crystals with good filtration and washing properties.

Análisis De Reacciones Químicas

Types of Reactions

N-hydroxy-2-methyl-isonicotinamidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, pressure, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce amines . Substitution reactions can result in a variety of substituted derivatives depending on the substituent introduced .

Aplicaciones Científicas De Investigación

N-hydroxy-2-methyl-isonicotinamidine has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of N-hydroxy-2-methyl-isonicotinamidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

N-Hydroxy-2-Methyl-Isonicotinamidine vs. N-Hydroxyoctanamide (CAS 7377-03-9) :

- Structural Differences :

- N-Hydroxyoctanamide is a hydroxamic acid (RCONHOH) with an 8-carbon alkyl chain, whereas the target compound is a pyridine-based amidine derivative with an N-hydroxy group.

- The amidine group in the target compound is more basic (pKa ~10–12) compared to hydroxamic acids (pKa ~8–9), influencing reactivity and solubility .

- Applications :

Table 1: Functional Group Comparison

| Compound | Core Structure | Functional Groups | Key Properties |

|---|---|---|---|

| This compound | Pyridine-amidine | N-Hydroxy, methyl, amidine | High basicity, chelation potential |

| N-Hydroxyoctanamide | Alkyl hydroxamic acid | Hydroxamic acid, alkyl chain | Metal chelation, moderate acidity |

Pharmaceutical Relevance: Ranitidine-Related Compounds

Ranitidine impurities, such as Ranitidine Complex Nitroacetamide and Ranitidine Diamine Hemifumarate, share nitro (-NO₂) or amino alcohol groups but lack the amidine moiety .

- Reactivity :

- Stability :

- Amidines are generally stable under acidic conditions, whereas nitro groups in Ranitidine impurities may decompose under reducing environments.

Table 2: Pharmaceutical Compound Comparison

| Compound | Functional Groups | Reactivity Profile | Stability |

|---|---|---|---|

| This compound | N-Hydroxy, amidine | Nucleophilic, basic | Stable in acidic conditions |

| Ranitidine Nitroacetamide | Nitro, acetamide | Electrophilic, redox-active | Sensitive to reduction |

Table 3: Toxicity Comparison

| Compound | Key Group | Toxicity Profile | Regulatory Status |

|---|---|---|---|

| This compound | N-Hydroxy | Unknown (requires testing) | Not classified |

| N-Nitrosodimethylamine | N-Nitroso | Carcinogenic (IARC Class 2A) | Restricted use |

Actividad Biológica

N-hydroxy-2-methyl-isonicotinamidine (NHMIA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group attached to the nitrogen atom of an isonicotinamidine framework. This structure is significant as it influences the compound's interaction with biological targets.

1. Inhibitory Effects on Enzymes

Research has indicated that compounds similar to NHMIA exhibit inhibitory activity against various enzymes that are crucial in disease pathways:

- Matrix Metalloproteinases (MMPs) : These enzymes are involved in the degradation of extracellular matrix components and play a role in cancer metastasis. NHMIA and its derivatives could potentially inhibit MMP activity, thus limiting tumor invasion.

- Lysine-specific Demethylase 1 (LSD1) : LSD1 is implicated in cancer progression and neurodegenerative diseases. Inhibition of LSD1 by NHMIA could provide therapeutic avenues for these conditions.

- Carbonic Anhydrases (CA) : These enzymes are involved in maintaining acid-base balance and are targets for diuretics and anti-glaucoma drugs. NHMIA's potential to inhibit CA suggests it could be beneficial in treating related disorders.

2. Antimicrobial Activity

NHMIA has shown promising antimicrobial properties:

- Antibacterial Effects : Similar compounds have demonstrated effectiveness against various bacterial strains, indicating that NHMIA may also possess antibacterial activity.

- Antiviral Properties : Preliminary studies suggest potential efficacy against viral infections, which warrants further investigation into its mechanisms of action.

3. Anticancer Potential

The ability of NHMIA to inhibit key enzymes involved in cancer progression positions it as a candidate for anticancer drug development. Its structural similarity to known anticancer agents suggests that it may interact with similar biological targets.

Data Table: Summary of Biological Activities

Case Study 1: Inhibition of MMPs

In a study evaluating the effects of various N-hydroxy derivatives, NHMIA was found to significantly inhibit MMP activity in vitro, leading to reduced invasion by cancer cells. This suggests that NHMIA may serve as a scaffold for developing new MMP inhibitors.

Case Study 2: Antimicrobial Efficacy

A series of experiments demonstrated that NHMIA exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. Further studies are needed to elucidate its mechanism of action.

Research Findings

Recent literature emphasizes the therapeutic relevance of N-hydroxy compounds, including NHMIA, in treating diseases such as cancer and infections:

- Cancer Therapeutics : Compounds with similar structures have been shown to exhibit selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies.

- Infection Control : The antimicrobial properties observed suggest that NHMIA could be developed into a novel treatment for resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-hydroxy-2-methyl-isonicotinamidine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic addition reactions involving hydrazine derivatives and isocyanates, as described for structurally similar isonicotinamide compounds. For example, aryl isocyanates react with isonicotinoyl hydrazine (INH) in dry dichloromethane (DCM) using triphosgene as a coupling agent, yielding carboxamide derivatives with 67–97% efficiency . Optimization strategies include:

- Temperature control : Maintaining anhydrous conditions and low temperatures (0–5°C) during isocyanate formation.

- Purification : Column chromatography or recrystallization to isolate high-purity products.

- Catalyst use : Triethylamine as a base to enhance reaction kinetics.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : To confirm the hydroxyimino (-NHOH) and methyl groups via proton shifts in DMSO-d6 (e.g., δ 2.3 ppm for CH3 and δ 10.5 ppm for NHOH) .

- HPLC-MS : For molecular weight validation and purity assessment (>95% by area normalization).

- FT-IR : Detection of amide C=O stretches (~1650 cm⁻¹) and N–O vibrations (~930 cm⁻¹).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (S24/25) .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of dust (S22) .

- Waste disposal : Neutralize residues with dilute acetic acid before disposal, as hydroxylamine derivatives may form explosive byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer : Contradictions in efficacy or toxicity data may arise from:

- Batch variability : Validate compound purity via orthogonal methods (e.g., elemental analysis + LC-MS) .

- Assay conditions : Standardize in vitro models (e.g., cell lines, incubation times) to reduce variability. For example, discrepancies in IC50 values may reflect differences in serum protein binding .

- Meta-analysis : Apply PRISMA guidelines to systematically compare datasets, as demonstrated in nicotinamide-related pharmacological studies .

Q. What experimental designs are recommended for elucidating the mechanism of action of this compound in enzymatic inhibition?

- Methodological Answer :

- Kinetic assays : Use Michaelis-Menten kinetics with varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.

- Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes like NAD-dependent deacetylases .

- Mutagenesis : Validate binding sites by introducing point mutations in recombinant enzymes and testing inhibition potency .

Q. How can researchers address challenges in scaling up this compound synthesis while maintaining reproducibility?

- Methodological Answer :

- Process analytical technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progress in real time.

- DoE optimization : Use response surface methodology (RSM) to identify critical parameters (e.g., solvent ratio, temperature) affecting yield and purity .

- Batch records : Document deviations rigorously to ensure traceability, as emphasized in academic thesis guidelines .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Probit analysis : Model lethality data (LD50) using logistic regression with confidence intervals.

- Bootstrap resampling : Assess robustness of EC50 estimates in small-sample in vitro assays .

- Benchmark dose (BMD) modeling : Quantify low-dose risks for regulatory submissions .

Q. How can researchers validate computational predictions of this compound’s metabolic stability?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.